molecular formula C20H20N2O4 B11801150 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde

Cat. No.: B11801150
M. Wt: 352.4 g/mol
InChI Key: VSCMPAYNHNWZDS-UHFFFAOYSA-N
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Description

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde
  • 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzoic acid
  • 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzyl alcohol

Uniqueness

The uniqueness of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-ethoxybenzaldehyde

InChI

InChI=1S/C20H20N2O4/c1-4-24-18-10-15(11-23)6-8-17(18)25-12-19-21-20(22-26-19)16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3

InChI Key

VSCMPAYNHNWZDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=NC(=NO2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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